molecular formula C21H25N3O4S B3964959 N-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide

N-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide

Cat. No.: B3964959
M. Wt: 415.5 g/mol
InChI Key: QRSHGBBEMOJSGI-UHFFFAOYSA-N
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Description

N-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide is a complex organic compound that features a pyrazole ring, a hydroxypropyl group, a methoxyphenyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide typically involves multi-step organic reactions. One common route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: The major product would be the corresponding ketone or aldehyde.

    Reduction: The major product would be the corresponding amine.

    Substitution: The major products would depend on the nucleophile used in the reaction.

Mechanism of Action

The mechanism of action of N-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide depends on its application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide is unique due to its combination of functional groups, which allows for diverse reactivity and potential applications in various fields. Its ability to form stable complexes with metals and its potential bioactivity make it a compound of significant interest.

Properties

IUPAC Name

N-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-16-13-17(2)23(22-16)14-18(25)15-24(20-11-7-8-12-21(20)28-3)29(26,27)19-9-5-4-6-10-19/h4-13,18,25H,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSHGBBEMOJSGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(CN(C2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide
Reactant of Route 2
N-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide
Reactant of Route 5
N-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide
Reactant of Route 6
N-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide

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